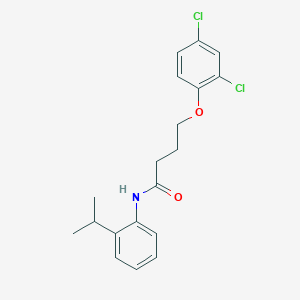
4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the class of benzoic acid herbicides and is a selective systemic herbicide. Dicamba has been in use since the 1960s and has been a popular choice for controlling weeds in corn, soybean, cotton, and other crops.
作用机制
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the plant and is translocated to the growing points of the plant, where it interferes with the production of auxin, a plant hormone that is essential for growth. This leads to abnormal growth and development of the plant, eventually resulting in its death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in the production of auxin, leading to a reduction in the levels of this hormone in the plant. This, in turn, affects the growth and development of the plant, leading to stunted growth, leaf curling, and other abnormalities.
实验室实验的优点和局限性
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its effectiveness in controlling a wide range of broadleaf weeds, its selective action, and its ability to be used in combination with other herbicides. However, dicamba has some limitations, including its potential to drift and cause damage to non-target plants, and its persistence in the soil.
未来方向
There are several future directions for research on dicamba. One area of research is the development of new formulations of dicamba that are less prone to drift and have a lower impact on non-target plants. Another area of research is the study of the long-term effects of dicamba on soil health and the environment. Additionally, research is needed to better understand the mechanisms of resistance to dicamba in weeds and to develop new strategies for weed control.
合成方法
The synthesis of dicamba involves the reaction of 2-methyl-4-chlorophenoxyacetic acid with isopropylamine in the presence of a catalyst such as sulfuric acid. The resulting product is 4-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)butanamide, which is a white crystalline solid with a melting point of 114-116°C.
科学研究应用
Dicamba has been extensively studied for its use as a herbicide in agriculture. Research has shown that dicamba is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. Dicamba is also used in combination with other herbicides to improve weed control.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-13(2)15-6-3-4-7-17(15)22-19(23)8-5-11-24-18-10-9-14(20)12-16(18)21/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXKAYJHAMYTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![N-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4978928.png)
![2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4978930.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4978944.png)
![{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4978945.png)